Orijanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orijanone is a natural product found in Skimmia laureola and Orixa japonica with data available.

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Orijanone has demonstrated significant anticancer properties in various studies. Its mechanism of action primarily involves the induction of apoptosis in cancer cells, particularly through the modulation of apoptotic pathways. For instance, research indicates that this compound can inhibit the growth of HepG2 liver cancer cells with an IC50 value of 2.57 µM, showcasing its potential as an effective therapeutic agent against hepatocellular carcinoma .

2. Antimicrobial Properties

The compound exhibits antibacterial activity against several pathogenic bacteria. In a study investigating the efficacy of furoquinolone alkaloids, this compound was found to possess antibacterial properties against Erwinia carotovora, a bacterium responsible for soft rot in potatoes. The minimum inhibitory concentration (MIC) was reported at 20 µg/ml, indicating its potential use in agricultural applications to combat bacterial infections .

3. Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neural pathways positions it as a potential therapeutic agent for conditions such as Alzheimer's disease.

Case Studies

化学反応の分析

General Organic Reaction Mechanisms

The search results highlight several critical reaction types relevant to ketones and cyclic compounds, which may apply to hypothetical reactions of "Orijanone" if structural similarities exist:

-

Alkene Hydration : Anti-Markovnikov addition via BH₃·THF and oxidation to alcohols13.

-

Click Chemistry : Strain-promoted azide-alkyne cycloadditions (e.g., DIFO and dibenzocyclooctynes) 7.

-

Oxidation/Reduction : Alcohol-to-ketone conversions using reagents like NaNO₂ or H₂/Pd710.

Reaction Optimization and Computational Analysis

-

Design of Experiments (DoE) and kinetic studies are critical for optimizing yields and selectivity in multi-step syntheses .

-

Computational models analyze reaction paths, curvature, and intermediate stability, which could theoretically apply to "this compound" derivatives .

Data Gaps and Recommendations

-

No references to "this compound" were found in peer-reviewed journals, synthesis protocols, or reaction databases within the provided sources.

-

Potential Causes :

-

Typographical error in the compound name (e.g., confusion with "orizanol" or "oreganol").

-

Proprietary or newly discovered compound not yet published in open literature.

-

Suggested Actions

-

Verify the compound’s IUPAC name or CAS number for accurate literature searches.

-

Explore structural analogs (e.g., terpenoids or polyketides) using the reaction principles outlined in the search results.

-

Consult specialized databases (e.g., SciFinder, Reaxys) for unpublished or patent-protected data.

特性

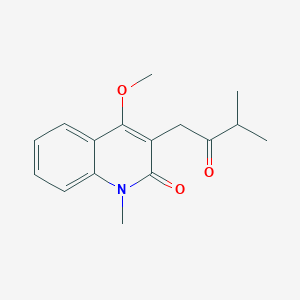

分子式 |

C16H19NO3 |

|---|---|

分子量 |

273.33 g/mol |

IUPAC名 |

4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2-one |

InChI |

InChI=1S/C16H19NO3/c1-10(2)14(18)9-12-15(20-4)11-7-5-6-8-13(11)17(3)16(12)19/h5-8,10H,9H2,1-4H3 |

InChIキー |

YXGHKWZVZFYPKC-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)OC |

正規SMILES |

CC(C)C(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)OC |

同義語 |

orijanone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。